Flualamide

Acute Toxicity LD50 Antitussive Safety

Flualamide (CAS 5107-49-3) is a synthetic, achiral small molecule (molecular weight 344.37 Da, formula C₁₇H₂₃F₃N₂O₂) originally developed as an antiemetic agent and later classified as a respiratory-system antitussive. First approved in 1962 and listed under the INN system, the compound features a trifluoromethyl-substituted benzamide core with an allyloxy side chain and a diethylaminoethyl pharmacophore – structural motifs shared with both local anesthetics (e.g., lidocaine) and certain antiemetics.

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37 g/mol
CAS No. 5107-49-3
Cat. No. B1619556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlualamide
CAS5107-49-3
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C
InChIInChI=1S/C17H23F3N2O2/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23)
InChIKeyNPORGATXHNRFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flualamide (CAS 5107-49-3): An Archived Antiemetic and Antitussive Small Molecule with Quantifiable Toxicity Differentiation


Flualamide (CAS 5107-49-3) is a synthetic, achiral small molecule (molecular weight 344.37 Da, formula C₁₇H₂₃F₃N₂O₂) originally developed as an antiemetic agent and later classified as a respiratory-system antitussive [1]. First approved in 1962 and listed under the INN system, the compound features a trifluoromethyl-substituted benzamide core with an allyloxy side chain and a diethylaminoethyl pharmacophore – structural motifs shared with both local anesthetics (e.g., lidocaine) and certain antiemetics [1]. Although historical, Flualamide remains relevant in procurement contexts where specific toxicity profiles or physicochemical parameters (e.g., predicted pKa, lipophilicity) must be precisely matched to experimental requirements, and where modern analogs cannot serve as direct functional substitutes without revalidation.

Why Generic Substitution of Flualamide with Other Antiemetics or Antitussives Introduces Uncontrolled Experimental Variance


Despite overlapping therapeutic classifications, Flualamide cannot be freely interchanged with other antiemetics (e.g., metoclopramide, domperidone) or antitussives (e.g., dextromethorphan) without risking significant shifts in toxicity, physicochemical behavior, and receptor engagement profiles. Its predicted pKa of 14.00 ± 0.46 positions it well outside the typical ionization range of common comparators, altering pH-dependent solubility and membrane permeability. When combined with its distinct oral and intravenous LD₅₀ values in mouse models – 1,375 mg/kg (p.o.) and 86 mg/kg (i.v.) [1] – Flualamide presents a quantitatively differentiated acute toxicity profile that directly impacts dosing strategy, safety margin calculations, and formulation decisions in preclinical studies. These differences cannot be bridged by simple molar equivalence and underscore the importance of compound-specific evidence in procurement.

Flualamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Oral Acute Toxicity: Flualamide vs. Dextromethorphan in Mouse Models

Flualamide demonstrates substantially lower oral acute toxicity in mice than the widely used antitussive dextromethorphan. The oral LD₅₀ of Flualamide in mice is reported as 1,375 mg/kg , whereas the oral LD₅₀ of dextromethorphan in the same species is 210 mg/kg [1]. This represents a 6.55-fold higher tolerated dose for Flualamide, indicating a wider acute safety margin for oral administration in rodent models.

Acute Toxicity LD50 Antitussive Safety Preclinical Dosing

Intravenous Acute Toxicity: Flualamide vs. Dextromethorphan in Mouse Models

When administered intravenously, Flualamide exhibits an LD₅₀ of 86 mg/kg in mice , whereas dextromethorphan's reported intravenous LD₅₀ in rats is 16.3 mg/kg (16,286 µg/kg) [1]. Although the comparator species differs, the approximately 5.3-fold higher intravenous LD₅₀ for Flualamide (in mice vs. rats) suggests a meaningfully better-tolerated intravenous profile, critical for parenteral formulations.

Intravenous Toxicity LD50 Parenteral Safety Comparative Toxicology

Predicted Ionization Constant (pKa) Differentiation: Flualamide vs. Metoclopramide

Flualamide carries a predicted pKa of 14.00 ± 0.46 , indicating that the molecule remains essentially non-ionized across the full physiological pH range (1.5–8.0). In contrast, metoclopramide possesses a basic amine center with a reported pKa of approximately 9.3 [1], rendering it predominantly ionized at gastric and intestinal pH. This fundamental difference in ionization dictates that Flualamide will exhibit pH-independent passive membrane permeability, whereas metoclopramide's absorption and distribution are highly pH-dependent.

Physicochemical Profiling pKa Ionization State Membrane Permeability

Subcutaneous Acute Toxicity: Flualamide Demonstrates Quantifiable Route-Dependent Safety Profile

Flualamide's subcutaneous LD₅₀ in mouse is reported as 249 mg/kg . While direct comparator data for subcutaneously administered dextromethorphan in mice is not available, this value establishes a quantitative baseline for the subcutaneous route, permitting comparison with other in-class compounds as such data emerge. For context, Flualamide's s.c. LD₅₀ is approximately 2.9-fold higher than its own i.v. LD₅₀ (86 mg/kg) , demonstrating route-dependent safety that can inform the design of subcutaneous depot or sustained-release formulations.

Subcutaneous Toxicity LD50 Route-Dependent Safety Formulation Development

Structural Differentiation: Trifluoromethyl and Allyloxy Moieties Absent in Key Comparators

Flualamide incorporates two structural features absent in its most closely related comparators: (i) a trifluoromethyl (-CF₃) group at the para-position of the benzamide ring, and (ii) an allyloxy (-OCH₂CH=CH₂) substituent at the ortho-position [1]. Metoclopramide and domperidone lack both motifs entirely, while lidocaine shares the diethylaminoethyl side chain but lacks the trifluoromethyl and allyloxy groups. The -CF₃ moiety is well-established in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate target binding; the allyloxy group introduces a metabolically labile site that can serve as a prodrug handle or generate active metabolites .

Chemical Structure Pharmacophore SAR Metabolic Stability

Flualamide Application Scenarios Grounded in Quantitative Differentiation Evidence


Preclinical Antitussive Efficacy Studies Requiring a Wide Oral Dosing Window

In rodent models of cough where the experimental protocol demands oral doses exceeding 200 mg/kg – a level approaching the mouse oral LD₅₀ of dextromethorphan (210 mg/kg) – Flualamide's substantially higher oral LD₅₀ of 1,375 mg/kg provides a 6.55-fold wider safety buffer. This enables dose-response studies across a broader concentration range without encountering acute toxicity-driven mortality, making Flualamide the pragmatic choice for high-dose antitussive pharmacology.

Intravenous Pharmacokinetic/Pharmacodynamic (PK/PD) Studies with Reduced Acute Toxicity Risk

For intravenous infusion protocols in small animal models, Flualamide's mouse i.v. LD₅₀ of 86 mg/kg offers a significantly larger safety window compared with dextromethorphan's rat i.v. LD₅₀ of 16.3 mg/kg . This approximately 5.3-fold advantage (acknowledging species differences) reduces the likelihood of acute cardiovascular or central nervous system toxicity during PK/PD sampling, preserving cohort integrity and data quality.

Formulation Development Requiring pH-Independent Solubility and Permeability

Flualamide's predicted pKa of 14.00 ± 0.46 ensures that the molecule remains non-ionized throughout the gastrointestinal tract and across physiological compartment pH ranges (1.5–8.0). This property is critical for developing oral or parenteral formulations where pH-dependent ionization would introduce batch-to-batch or inter-subject variability in absorption. Metoclopramide (pKa ≈ 9.3) cannot substitute in such formulation matrices without additional buffering or salt-form optimization.

Structure-Activity Relationship (SAR) Exploration Centered on Trifluoromethyl and Allyloxy Pharmacophores

Medicinal chemistry programs investigating the impact of -CF₃ and allyloxy substituents on benzamide scaffolds can utilize Flualamide as the reference compound . Its structural divergence from metoclopramide, domperidone, and lidocaine – which lack one or both of these groups – makes Flualamide an essential comparator for deconvoluting the contributions of these moieties to target engagement, metabolic stability, and in vivo efficacy.

Quote Request

Request a Quote for Flualamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.